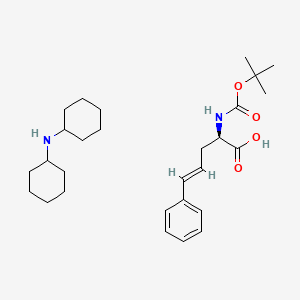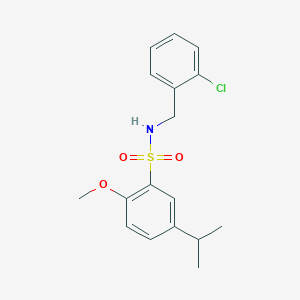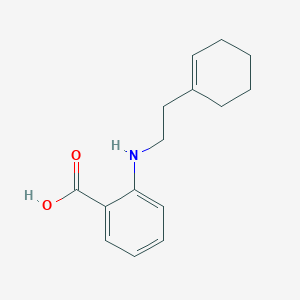![molecular formula C18H34ClNO2 B2431098 1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride CAS No. 464877-29-0](/img/structure/B2431098.png)
1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound consists of an adamantyl group (a type of diamondoid), an ethoxy group, an isopropylamino group, and a propanol group . The molecular weight is 331.93.Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 412.4±30.0 °C at 760 mmHg, and a flash point of 203.2±24.6 °C . It also has a molar refractivity of 86.0±0.3 cm3, a polar surface area of 41 Å2, and a molar volume of 284.3±3.0 cm3 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Metabolic Studies
Research on the asymmetric synthesis and absolute configuration of diastereomeric benzylic hydroxylation metabolites of metoprolol, a structurally similar compound, provides insights into the stereochemical aspects of such compounds. This knowledge aids in understanding the metabolic processes involving 1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride and its analogs (Shetty & Nelson, 1988).
Molecular Recognition and Assembly
The molecule 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane demonstrates exceptional versatility in assembling one-dimensional motifs with a variety of simple and functionalized 1,ω-alkanedicarboxylic acids. This showcases the compound's ability to adapt its conformation to suit the assembling partners, generating persistently one-dimensional motifs (Karle, Ranganathan, & Haridas, 1997).
Catalysis and Enantioselectivity
Enantiomerically pure amino alcohols containing bulky alkyl groups, such as tert-butyl or 1-adamantyl, have been synthesized and shown to act as chiral controllers in catalytic reactions. This research highlights the compound's role in enhancing enantioselectivity in organic synthesis, demonstrating its potential applications in asymmetric catalysis (Jimeno et al., 2003).
Structural and Reactivity Studies
Investigations into the reactivity and structural requirements of related compounds provide foundational knowledge for understanding the chemical behavior of 1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride. Such studies contribute to the design of new synthetic routes and applications in medicinal chemistry and materials science (Conde, Corral, & Lissavetzky, 1980).
Safety and Hazards
The safety data sheet for a similar compound, 1-(1-Adamantyl)ethylamine hydrochloride, indicates that it is harmful if swallowed . It’s recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . In case of ingestion, it’s advised to rinse the mouth and seek medical attention if symptoms occur .
Propiedades
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO2.ClH/c1-13(2)19-11-17(20)12-21-4-3-18-8-14-5-15(9-18)7-16(6-14)10-18;/h13-17,19-20H,3-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXFPAASDZNEIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COCCC12CC3CC(C1)CC(C3)C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2431018.png)


![(S)-3-(7,8-dimethoxy-1,3-dioxo-10,10a-dihydroimidazo[1,5-b]isoquinolin-2(1H,3H,5H)-yl)propanoic acid](/img/structure/B2431021.png)
![2-(methoxymethyl)-1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B2431025.png)

![N-methyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2431031.png)

![N-[[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]methyl]-1-(2-ethoxyphenyl)ethanamine;dihydrochloride](/img/structure/B2431034.png)
![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2431035.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline](/img/structure/B2431036.png)
